![molecular formula C13H12ClNO4 B14284044 [6-Chloro-2-(ethoxycarbonyl)-1H-indol-3-yl]acetic acid CAS No. 132623-18-8](/img/structure/B14284044.png)
[6-Chloro-2-(ethoxycarbonyl)-1H-indol-3-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[6-Chloro-2-(ethoxycarbonyl)-1H-indol-3-yl]acetic acid: is an organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chloro substituent at the 6th position, an ethoxycarbonyl group at the 2nd position, and an acetic acid moiety at the 3rd position of the indole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [6-Chloro-2-(ethoxycarbonyl)-1H-indol-3-yl]acetic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process begins with the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions to form the indole core. The chloro and ethoxycarbonyl substituents are introduced through subsequent functional group transformations.
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis followed by chlorination and esterification reactions. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the acetic acid moiety.
Reduction: Reduction reactions can target the carbonyl group in the ethoxycarbonyl substituent.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro substituent.
Major Products:
Oxidation: Products may include indole-3-carboxylic acid derivatives.
Reduction: Reduced forms of the ethoxycarbonyl group, such as alcohols or aldehydes.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex indole derivatives used in organic synthesis.
Biology:
Biological Probes: It can be used as a probe to study biological processes involving indole derivatives.
Medicine:
Drug Development: The compound’s structural features make it a candidate for drug development, particularly in designing molecules with anti-inflammatory, anticancer, or antimicrobial properties.
Industry:
Material Science: Indole derivatives are used in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of [6-Chloro-2-(ethoxycarbonyl)-1H-indol-3-yl]acetic acid involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The chloro and ethoxycarbonyl substituents can influence the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzymes or modulation of receptor-mediated signaling pathways.
Comparaison Avec Des Composés Similaires
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure but different substituents.
6-Chloroindole: Lacks the ethoxycarbonyl and acetic acid groups, making it less versatile in chemical reactions.
2-Ethoxycarbonylindole: Similar but lacks the chloro substituent, affecting its reactivity and biological activity.
Uniqueness: The presence of both chloro and ethoxycarbonyl substituents in [6-Chloro-2-(ethoxycarbonyl)-1H-indol-3-yl]acetic acid provides unique reactivity and biological properties, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
132623-18-8 |
|---|---|
Formule moléculaire |
C13H12ClNO4 |
Poids moléculaire |
281.69 g/mol |
Nom IUPAC |
2-(6-chloro-2-ethoxycarbonyl-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C13H12ClNO4/c1-2-19-13(18)12-9(6-11(16)17)8-4-3-7(14)5-10(8)15-12/h3-5,15H,2,6H2,1H3,(H,16,17) |
Clé InChI |
YAIIFCKGFTZUMI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[[[Bis(trimethylsilyl)amino]tellanyl-trimethylsilylamino]-dimethylsilyl]methane](/img/structure/B14283962.png)
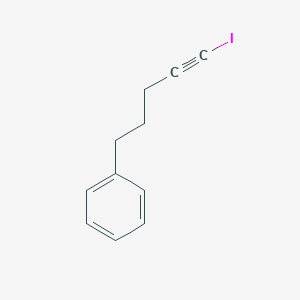
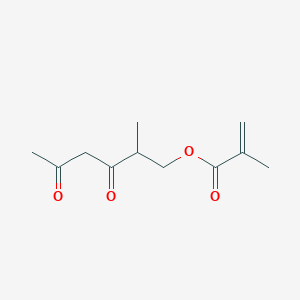

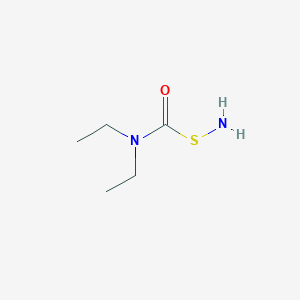
![{[1-(Ethylsulfanyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14283988.png)
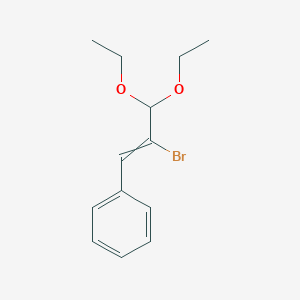
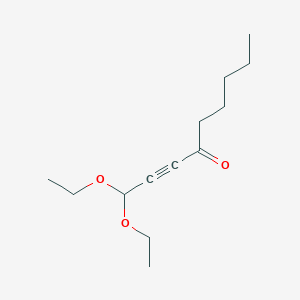

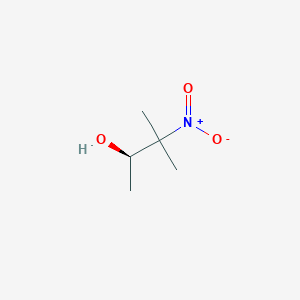
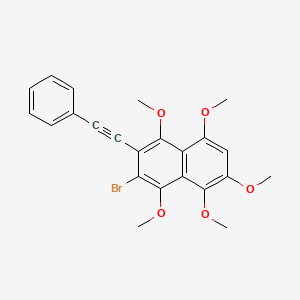
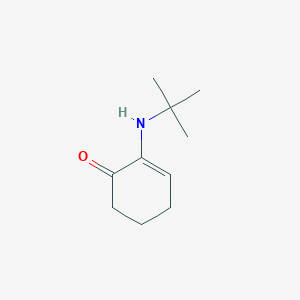

![1-[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-chloroethan-1-one](/img/structure/B14284050.png)
